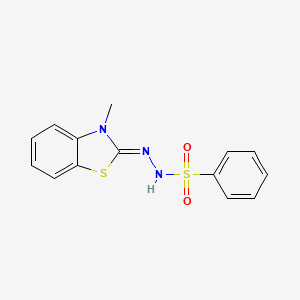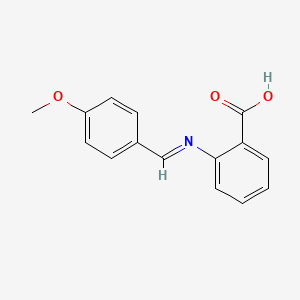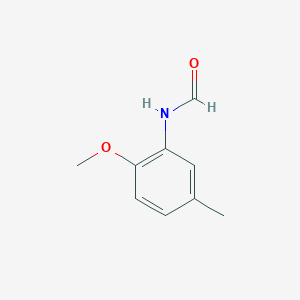
N-(2-ethylphenyl)-2,4,6-trinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-etilfenil)-2,4,6-trinitroanilina es un compuesto orgánico caracterizado por la presencia de un anillo de fenilo sustituido con un grupo etilo y tres grupos nitro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-etilfenil)-2,4,6-trinitroanilina típicamente implica la nitración de 2-etilfenilamina. El proceso comienza con la nitración de 2-etilfenilamina utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la introducción selectiva de grupos nitro en las posiciones 2, 4 y 6 del anillo de fenilo.
Métodos de Producción Industrial
La producción industrial de N-(2-etilfenil)-2,4,6-trinitroanilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de agentes nitrantes de grado industrial y reactores diseñados para manejar grandes volúmenes de reactivos. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, minimizando la formación de subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-etilfenil)-2,4,6-trinitroanilina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados nitro correspondientes.
Reducción: La reducción de los grupos nitro puede conducir a la formación de derivados amino.
Sustitución: Los grupos nitro se pueden sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N-(2-etilfenil)-2,4,6-trinitroanilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.
Biología: Se investiga su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su potencial propiedad terapéutica y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2-etilfenil)-2,4,6-trinitroanilina involucra su interacción con objetivos moleculares como enzimas y receptores. Los grupos nitro juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede sufrir reacciones redox, lo que lleva a la generación de intermediarios reactivos que interactúan con componentes celulares, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
2,4,6-Trinitrotolueno (TNT): Similar en estructura pero con un grupo metilo en lugar de un grupo etilo.
2,4,6-Trinitrofenol (Ácido pícrico): Contiene un grupo hidroxilo en lugar de un grupo etilo.
2,4,6-Trinitroanilina: Carece del grupo etilo presente en N-(2-etilfenil)-2,4,6-trinitroanilina.
Singularidad
N-(2-etilfenil)-2,4,6-trinitroanilina es única debido a la presencia del grupo etilo, que influye en sus propiedades químicas y reactividad. Esta variación estructural puede conducir a diferencias en sus aplicaciones e interacciones en comparación con compuestos similares.
Propiedades
Número CAS |
200134-23-2 |
|---|---|
Fórmula molecular |
C14H12N4O6 |
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O6/c1-2-9-5-3-4-6-11(9)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
Clave InChI |
JGCXFEODEUDVAC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)




